![molecular formula C18H17NO6 B5764962 methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)
methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate, also known as FMBA, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Scientific Research Applications
Methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has been studied extensively due to its potential applications in various fields of scientific research. In the field of medicine, methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
In the field of pharmacology, methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has also been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has also been shown to possess antiproliferative effects, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate. One of the main areas of research is the development of more efficient synthesis methods for methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential use of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate and its potential applications in various fields of scientific research.
Synthesis Methods
Methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate can be synthesized through a multistep process involving the reaction of 4-hydroxybenzoic acid with various reagents. The first step involves the formation of an ester intermediate, which is then treated with a reagent such as thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-formyl-2-methoxyphenol to form the desired product, methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate.
properties
IUPAC Name |
methyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)3-8-15(16)25-11-17(21)19-14-6-4-13(5-7-14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMMGRJSRGKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Formyl-2-methoxy-phenoxy)-acetylamino]-benzoic acid methyl ester |
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